molecular formula C11H15NO B2422465 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)ethan-1-amine CAS No. 1368492-15-2

2-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)ethan-1-amine

Cat. No.: B2422465
CAS No.: 1368492-15-2
M. Wt: 177.247
InChI Key: ABVBSJISAFSPEN-UHFFFAOYSA-N
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Description

2-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)ethan-1-amine is a chemical compound with the molecular formula C11H15NO It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)ethan-1-amine typically involves the enantioselective reduction of homobenzylic ketones. One effective method employs a chiral spiroborate ester catalyst, which facilitates the reduction process under mild conditions. The reaction is carried out in anhydrous tetrahydrofuran (THF) with a borane-dimethyl sulfide complex as the reducing agent .

Industrial Production Methods

For industrial-scale production, the synthesis may involve more robust and scalable methods, such as catalytic hydrogenation or hydride transfer reactions. These methods ensure high yields and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)ethan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve the use of borane complexes or catalytic hydrogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Borane-dimethyl sulfide complex in THF.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce alkyl or acyl groups to the amine.

Scientific Research Applications

2-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)ethan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular processes. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-benzofuran-7-yl)amine hydrochloride
  • 2-Methyl-1-benzofuran-5-amine hydrochloride
  • 4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide

Uniqueness

Compared to similar compounds, 2-(2-Methyl-2,3-dihydro-1-benzofuran-5-YL)ethan-1-amine stands out due to its specific structural features, which confer unique biological activities and chemical reactivity. Its benzofuran core and amine group make it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-8-6-10-7-9(4-5-12)2-3-11(10)13-8/h2-3,7-8H,4-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVBSJISAFSPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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